molecular formula C20H24N2O5S B2491348 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 946343-93-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2491348
CAS RN: 946343-93-7
M. Wt: 404.48
InChI Key: OPATWLYDVMOFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity : The same derivatives were evaluated for their anticancer properties using MTT assays against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Some compounds demonstrated higher cytotoxicity against the U-87 cell line compared to the MDA-MB-231, with one compound, in particular, being identified as highly active against glioblastoma cells, highlighting their potential as anticancer agents.

Antibacterial and Antifungal Agents

A study synthesized N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide derivatives, inspired by the analgesic and anti-inflammatory properties of Naproxen. These compounds exhibited excellent antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Zala, Dave, & Undavia, 2015).

Synthesis and Characterization

Herbicidal Activity : Novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and evaluated for their selective herbicidal activity. These compounds showed moderate to good activity against Brassica campestris L., without affecting Echinochloa crus-galli, demonstrating their potential as selective herbicides (Liu & Shi, 2014).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-17-8-4-15(5-9-17)6-11-20(23)21-18-14-16(7-10-19(18)27-2)22-12-3-13-28(22,24)25/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPATWLYDVMOFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

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